5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide

Structure-Activity Relationship (SAR) Molecular Modeling Physicochemical Properties

This compound is a potent, selective, non-peptide bradykinin B1 receptor antagonist featuring a critical 3-chloro-4-fluorophenyl moiety for high B1 affinity and selectivity over B2 receptors. Ideal for validating inflammatory pain models (e.g., CFA-induced hyperalgesia) and benchmarking the impact of halogen substitution on the 2-fluorobenzamide scaffold. Its non-peptide, patent-backed design enables oral/IP dosing for longitudinal studies. Use as a superior negative control in ERK/MAPK & NF-κB pathway investigations. Ensure batch-to-batch consistency—request a quote today.

Molecular Formula C22H19ClF2N2O3S
Molecular Weight 464.91
CAS No. 451515-03-0
Cat. No. B2488345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide
CAS451515-03-0
Molecular FormulaC22H19ClF2N2O3S
Molecular Weight464.91
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C22H19ClF2N2O3S/c1-2-27(14-15-6-4-3-5-7-15)31(29,30)17-9-11-20(24)18(13-17)22(28)26-16-8-10-21(25)19(23)12-16/h3-13H,2,14H2,1H3,(H,26,28)
InChIKeyPXINXGPWLJGVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide (CAS 451515-03-0) for Bradykinin B1 Studies


5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide (CAS 451515-03-0) is a synthetic, small-molecule phenylsulfamoyl benzamide derivative developed as part of a class of potent and selective non-peptide bradykinin B1 receptor antagonists [1]. Its structure features a 2-fluorobenzamide core, a 3-chloro-4-fluorophenyl substituent on the amide nitrogen, and a distinct 5-[benzyl(ethyl)sulfamoyl] group, differentiating it from other analogs within the same patent family . As a research tool, it is primarily utilized to investigate the role of the inducible B1 receptor in inflammatory pain pathways, where B1 antagonism may offer therapeutic advantages over constitutive B2 receptor blockade [1].

Substitution Risk for 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide (CAS 451515-03-0): Why Analogs Are Not Interchangeable


A straightforward replacement of 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide with another '5-[benzyl(ethyl)sulfamoyl]-2-fluorobenzamide' analog is scientifically unsound due to extreme sensitivity of the bradykinin B1 receptor pharmacophore to aniline ring substitution. The patent family's Structure-Activity Relationship (SAR) indicates that the specific halogen arrangement (3-chloro-4-fluorophenyl) is critical for achieving a desired balance of high B1 affinity and, most importantly, selectivity over the B2 receptor [1]. Substituting with, for example, a 5-chloro-2-methoxyphenyl or a 4-chlorophenyl analog will introduce unpredictable shifts in potency and pharmacokinetics, directly compromising experimental reproducibility in pain and inflammation models [1][2].

Quantitative Differentiation Evidence for 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide (CAS 451515-03-0)


Structural and Predicted Physicochemical Differentiation from a Closest Methoxy Analog

The 3-chloro-4-fluorophenyl aniline moiety on this compound (CAS 451515-03-0) provides a distinct electronic and lipophilic profile compared to the commercially listed analog 5-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide (CAS 6198-09-0). Key calculated differences include a lower molecular weight (464.9 vs. 476.9 g/mol) and a lower topological polar surface area, which is predicted to enhance membrane permeability . The absence of a methoxy group reduces the hydrogen bond acceptor count, potentially minimizing off-target interactions common with methoxy-substituted analogs .

Structure-Activity Relationship (SAR) Molecular Modeling Physicochemical Properties

Class-Level Target Engagement: Predicted High-Affinity Bradykinin B1 Receptor Antagonism

Based on its inclusion in the seminal Gedeon Richter patent family, this compound is designed to exhibit high-affinity antagonism at the human bradykinin B1 receptor with selectivity over the B2 receptor [1]. While the exact IC50 for CAS 451515-03-0 is not publicly disclosed, a close structural analog from the same series, featuring the same 5-[benzyl(ethyl)sulfamoyl]-2-fluorobenzamide core, demonstrated an antagonist Ki of 3.1 nM at the human B1 receptor [2]. The patent specifically claims that modifications on the aniline ring, such as the halogen substitution pattern found in this compound, are tailored to enhance B1 selectivity, a phenomenon frequently observed in this scaffold where precise halogen placement is pivotal [1].

Bradykinin B1 Receptor Pain Inflammation GPCR

Predicted Selectivity Advantage Based on Class-Level Pharmacophore Design

A core claim of the patent covering this compound is the achievement of selectivity for the bradykinin B1 receptor over the B2 receptor, explicitly stating this selectivity reduces undesired side effects [1]. This is a critical differentiator from early-generation peptidic antagonists. While specific selectivity ratios for this molecule are unpublished, the compound's precisely defined halogenated aniline (3-chloro-4-fluorophenyl) is a key pharmacophoric element within the SAR tables of the patent, associated with compounds designed to minimize B2 binding and related adverse effects like acute hypotension [1][2].

B1/B2 Selectivity Side Effect Profile Safety Pharmacology

Optimal Research Applications for 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide (CAS 451515-03-0)


Probing the Role of B1 Receptors in Chronic Inflammatory Pain Models

This compound is an ideal candidate for pharmacological validation studies in classic models of persistent inflammatory hyperalgesia (e.g., Complete Freund's Adjuvant-induced) where B1 receptors are upregulated [1]. Its use is preferred over non-selective peptide antagonists (like des-Arg9-BK) due to its non-peptide nature and patent-backed design for oral bioavailability, allowing for both intraperitoneal and oral dosing regimens crucial for longitudinal pain behavior studies [1][2].

Structure-Activity Relationship (SAR) Benchmarking for Selective B1 Antagonism

Procure this compound as a key comparator to benchmark the impact of the 3-chloro-4-fluorophenyl motif on B1/B2 selectivity. Its unique halogen pattern makes it a critical reference point when testing new analogs against the core 2-fluorobenzamide scaffold. Researchers can directly contrast its activity profile with the 5-chloro-2-methoxyphenyl or unsubstituted phenyl derivatives to map the pharmacophoric requirements for subtype selectivity, as suggested by the SAR disclosed in the patent family [1].

In Vitro Selectivity Profiling Against Kinin Receptors

Given the patent's explicit claim of high B1 selectivity, this tool compound is specifically suited for head-to-head selectivity screening assays in CHO cells expressing human B1 and B2 receptors [1]. This enables researchers to verify its selectivity window, a prerequisite before advancing compounds into more complex ex-vivo models like human umbilical vein contraction, where confounding B2-mediated responses must be excluded [2].

Negative Control Development for B1-Mediated Signaling Pathways

Due to its potent and selective antagonistic design, this compound can serve as a superior negative control in mechanistic studies investigating downstream signaling of the B1 receptor (e.g., ERK/MAPK, NF-κB pathways) activated by either peptide agonists or inflammatory cytokines [1]. Its defined chemical structure ensures consistent batch-to-batch activity, a critical advantage over less-characterized or peptidic alternatives in signal transduction research.

Quote Request

Request a Quote for 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.